

Validating the synergistic effect of dual ACE/NEP inhibition with Omapatrilat

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Omapatrilat

Cat. No.: B1677282

[Get Quote](#)

Omapatrilat: A Synergistic Approach to Dual ACE/NEP Inhibition

A Comparative Guide for Researchers and Drug Development Professionals

Omapatrilat, a vasopeptidase inhibitor, represents a significant therapeutic concept in cardiovascular medicine through its simultaneous inhibition of angiotensin-converting enzyme (ACE) and neprilysin (NEP). This dual-action mechanism was designed to offer superior blood pressure control and improved outcomes in heart failure compared to traditional ACE inhibitors alone. By blocking ACE, **omapatrilat** decreases the production of the vasoconstrictor angiotensin II, while its inhibition of NEP increases the levels of vasodilatory natriuretic peptides.[1] This guide provides a comprehensive comparison of **omapatrilat** with alternative therapies, supported by key experimental data from major clinical trials, and detailed methodologies to aid in further research and development.

Comparative Efficacy and Safety

Omapatrilat has been extensively studied in large-scale clinical trials, primarily the **Omapatrilat** Cardiovascular Treatment Assessment Versus Enalapril (OCTAVE) trial for hypertension and the **Omapatrilat** Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) for heart failure.[2][3] These studies provide the main body of evidence for comparing **omapatrilat** to the standard of care at the time, ACE inhibitors.

Hypertension: The OCTAVE Trial

The OCTAVE trial was a large-scale, multicenter, randomized, double-blind, active-controlled study designed to evaluate the antihypertensive efficacy and safety of **omapatrilat** compared to enalapril in over 25,000 patients.^[4] The study demonstrated that **omapatrilat** provided a statistically significant greater reduction in systolic blood pressure compared to enalapril.^{[4][5]} However, this superior efficacy was accompanied by a significantly higher incidence of angioedema.^{[3][4][6]}

Table 1: Key Outcomes of the OCTAVE Trial^{[3][4]}

Outcome	Omapatrilat	Enalapril	p-value
Efficacy			
Mean Systolic BP Reduction (mmHg)	-16.5	-12.9	<0.001
Patients Achieving BP Goal (<140/90 mmHg)	51%	40%	<0.001
Safety			
Incidence of Angioedema	2.17%	0.68%	<0.001
Angioedema in Black Patients	5.54%	1.62%	<0.001
Angioedema in Smokers	3.93%	0.81%	<0.001

Heart Failure: The OVERTURE and IMPRESS Trials

The OVERTURE trial enrolled 5,770 patients with New York Heart Association (NYHA) class II-IV heart failure, comparing **omapatrilat** to enalapril.^{[2][7]} The primary endpoint, a composite of death or hospitalization for heart failure, did not show a statistically significant superiority of **omapatrilat** over enalapril.^{[2][7][8]} However, **omapatrilat** was found to be non-inferior to enalapril and showed a trend towards benefit in some secondary analyses.^{[2][8]} The incidence

of angioedema was also higher with **omapatrilat** in this population, although less pronounced than in the hypertension trials.[3]

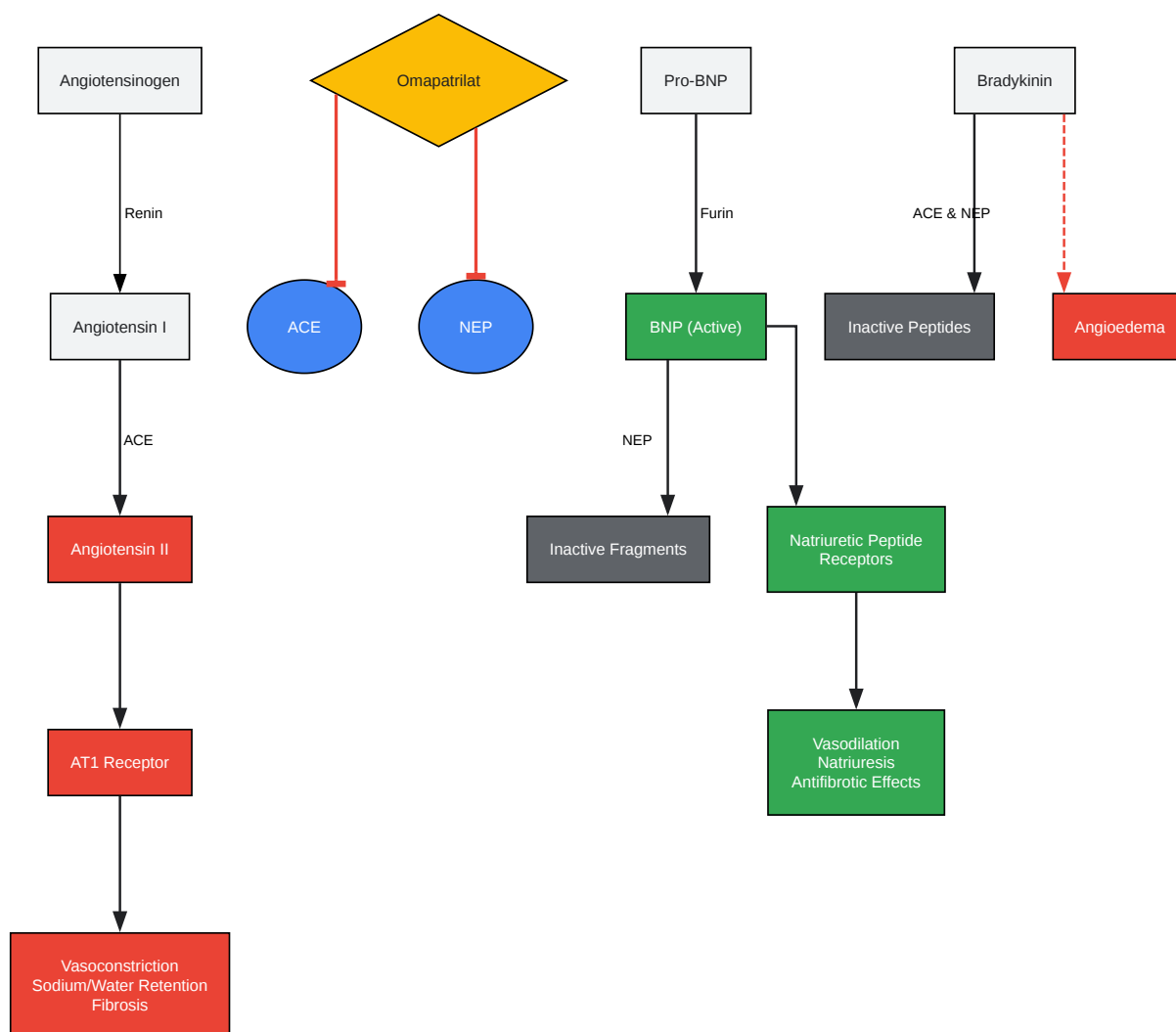
Prior to OVERTURE, the smaller Inhibition of Metallo Protease by BMS-186716 in a Randomized Exercise and Symptoms Study (IMPRESS) trial suggested a potential benefit of **omapatrilat** over lisinopril in patients with heart failure, particularly in reducing the combined endpoint of death or hospitalization for worsening heart failure.[9]

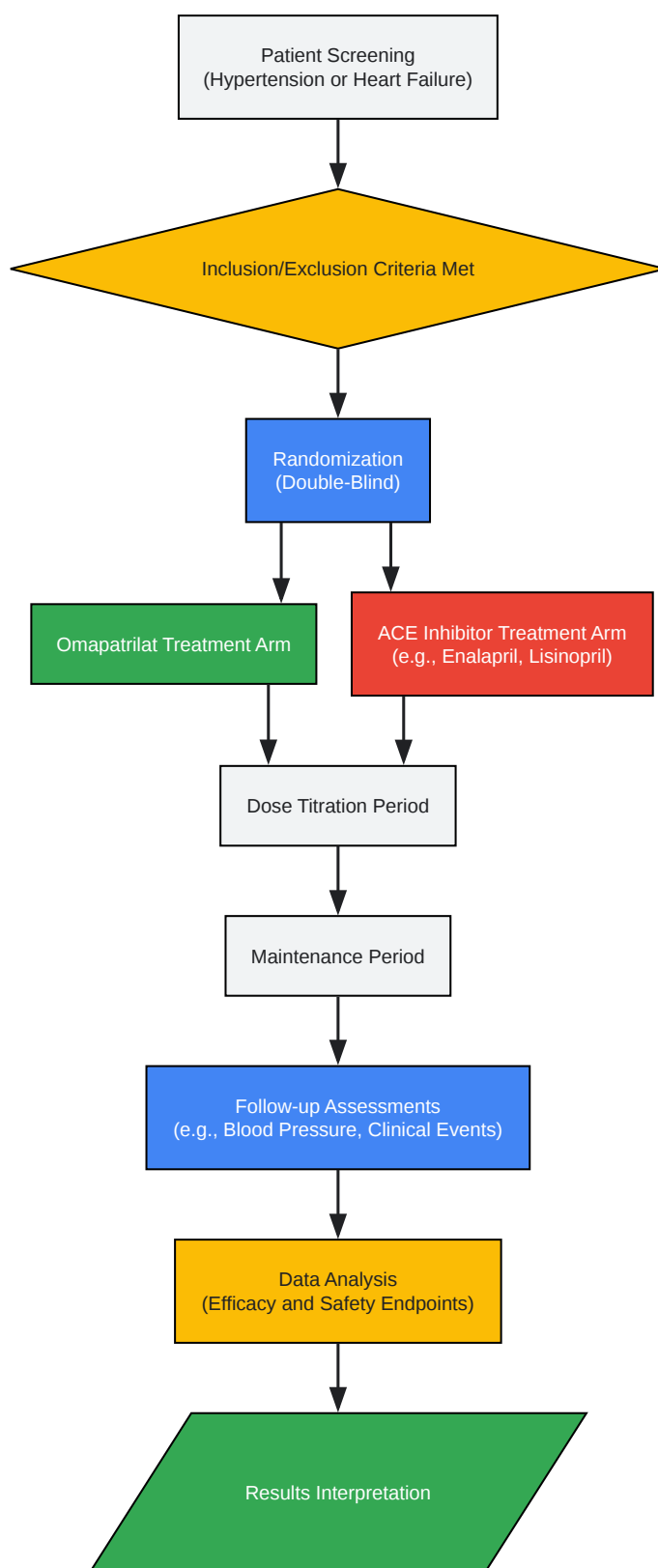
Table 2: Key Outcomes of the OVERTURE Trial[2][3][7]

Outcome	Omapatrilat (n=2886)	Enalapril (n=2884)	Hazard Ratio (95% CI)	p-value
Primary Endpoint				
Death or HF Hospitalization	914 (31.7%)	973 (33.7%)	0.94 (0.86-1.03)	0.187
Secondary Endpoints				
All-Cause Mortality	477 (16.5%)	509 (17.6%)	0.94 (0.83-1.07)	0.339
Cardiovascular Death or Hospitalization	1178 (40.8%)	1275 (44.2%)	0.91 (0.84-0.99)	0.024
Safety				
Incidence of Angioedema	24 (0.8%)	14 (0.5%)	-	-

Signaling Pathways and Experimental Workflows

The synergistic effect of **omapatrilat** is achieved through its dual inhibition of ACE and NEP. The following diagram illustrates the key signaling pathways involved.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gpnotebook.com [gpnotebook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Patient-reported Outcome Measures for Angioedema: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of vasopeptidase inhibitor, omapatrilat, and lisinopril on exercise tolerance and morbidity in patients with heart failure: IMPRESS randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omapatrilat and enalapril in patients with hypertension: the Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Comparison of omapatrilat and enalapril in patients with chronic heart failure: the Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Patient-reported Outcome Measures for Angioedema: A Literature Review | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- To cite this document: BenchChem. [Validating the synergistic effect of dual ACE/NEP inhibition with Omapatrilat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677282#validating-the-synergistic-effect-of-dual-ace-nep-inhibition-with-omapatrilat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com